molecular formula C9H14O B14678303 (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one CAS No. 39778-69-3

(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one

Cat. No.: B14678303
CAS No.: 39778-69-3
M. Wt: 138.21 g/mol
InChI Key: CZQYSHXFINKESX-IONNQARKSA-N
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Description

(1R,6R)-1-Methylbicyclo[420]octan-7-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[420]octane framework with a methyl group at the 1-position and a ketone functional group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The bicyclic structure may also contribute to its unique properties and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,6R)-Bicyclo[4.2.0]octan-7-one: Similar structure but lacks the methyl group at the 1-position.

    (1R,3R,6R)-1,3,4,4-Tetramethylbicyclo[4.2.0]octane: Contains additional methyl groups, leading to different chemical properties.

Uniqueness

(1R,6R)-1-Methylbicyclo[420]octan-7-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group

Properties

CAS No.

39778-69-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(1R,6R)-1-methylbicyclo[4.2.0]octan-7-one

InChI

InChI=1S/C9H14O/c1-9-5-3-2-4-7(9)8(10)6-9/h7H,2-6H2,1H3/t7-,9+/m0/s1

InChI Key

CZQYSHXFINKESX-IONNQARKSA-N

Isomeric SMILES

C[C@]12CCCC[C@H]1C(=O)C2

Canonical SMILES

CC12CCCCC1C(=O)C2

Origin of Product

United States

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